BenchChemオンラインストアへようこそ!

(2E)-1-(6-methoxynaphthalen-2-yl)-3-(pyridin-3-yl)prop-2-en-1-one

CYP1B1 inhibition enzyme potency Sacchrosomes

(2E)-1-(6-methoxynaphthalen-2-yl)-3-(pyridin-3-yl)prop-2-en-1-one, widely catalogued as DMU2139, is a synthetic heterocyclic chalcone belonging to the pyridylchalcone subclass. It was identified from a systematic medicinal chemistry campaign as one of two lead CYP1B1 inhibitors—designated 6j (DMU2139) and 7k (DMU2105)—and is defined by a characteristic α,β-unsaturated ketone bridge linking a 6-methoxynaphthalen-2-yl A-ring to a pyridin-3-yl B-ring in the (E)-configuration.

Molecular Formula C19H15NO2
Molecular Weight 289.3 g/mol
Cat. No. B12469661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-1-(6-methoxynaphthalen-2-yl)-3-(pyridin-3-yl)prop-2-en-1-one
Molecular FormulaC19H15NO2
Molecular Weight289.3 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C=C(C=C2)C(=O)C=CC3=CN=CC=C3
InChIInChI=1S/C19H15NO2/c1-22-18-8-7-15-11-17(6-5-16(15)12-18)19(21)9-4-14-3-2-10-20-13-14/h2-13H,1H3
InChIKeyMPDPEUALCUWORP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DMU2139 (CAS 104890-70-2): A 9 nM CYP1B1-Selective Pyridylchalcone Inhibitor for Cancer Resistance Research


(2E)-1-(6-methoxynaphthalen-2-yl)-3-(pyridin-3-yl)prop-2-en-1-one, widely catalogued as DMU2139, is a synthetic heterocyclic chalcone belonging to the pyridylchalcone subclass. It was identified from a systematic medicinal chemistry campaign as one of two lead CYP1B1 inhibitors—designated 6j (DMU2139) and 7k (DMU2105)—and is defined by a characteristic α,β-unsaturated ketone bridge linking a 6-methoxynaphthalen-2-yl A-ring to a pyridin-3-yl B-ring in the (E)-configuration [1]. Single-crystal X-ray diffraction confirms this stereochemistry and reveals a dihedral angle of 47.24° between the naphthalene and pyridine ring planes, with the central enone spacer adopting a near-planar geometry (N–C–C–O torsion angle = 179.6°) [2]. Unlike the broad-spectrum CYP1 inhibitor α-naphthoflavone (ANF), DMU2139 exhibits single-digit nanomolar potency exclusively toward CYP1B1 and demonstrates functional reversal of CYP1B1-mediated cisplatin resistance in human cell models [1].

Why Generic Chalcone or CYP1 Inhibitor Substitution Cannot Replace DMU2139 in CYP1B1-Targeted Protocols


CYP1B1 is distinguished from its closest phylogenetic relatives CYP1A1 and CYP1A2 by a narrow, hydrophobic active-site cavity, extrahepatic tissue-restricted expression, and a well-documented role in chemoresistance and hormone-dependent carcinogenesis [1]. The reference CYP1 inhibitor α-naphthoflavone (ANF) potently inhibits CYP1A1, CYP1A2, and CYP1B1 with IC50 values of 60, 6, and 5 nM, respectively, yielding a selectivity window of merely ~1.2-fold for CYP1B1 over CYP1A1 [1][2]. Resveratrol, another commonly used tool compound, similarly lacks CYP1B1/CYP1A1 discrimination [3]. Even within the same pyridylchalcone series, subtle structural modifications produce divergent selectivity profiles: DMU2139 (6j, pyridin-3-yl B-ring) and DMU2105 (7k, naphthalen-2-yl B-ring) share equipotent CYP1B1 inhibition but differ measurably in their selectivity against CYP1A1 (88-fold vs. 74-fold, respectively) [1]. These quantitative differences mean that substituting one pyridylchalcone for another, or defaulting to ANF, introduces uncontrolled off-target CYP1A1/1A2 inhibition that confounds mechanistic interpretation and reduces the translational fidelity of CYP1B1-dependent resistance models [1].

DMU2139 Quantitative Differentiation Evidence: Head-to-Head Selectivity, Cellular Potency, and Functional Resistance-Reversal Data


CYP1B1 Inhibitory Potency in Sacchrosomes™: DMU2139 (9 nM) vs. Closest Analog DMU2105 (10 nM)

In the same Sacchrosomes™ (yeast-derived microsomal) assay system, DMU2139 (compound 6j) inhibited recombinant human CYP1B1 with an IC50 of 9 nM, compared to 10 nM for its closest structural analog DMU2105 (compound 7k) [1]. Both compounds were evaluated side-by-side, providing a direct, internally controlled comparison. The 1 nM differential, while modest in absolute terms, is directionally consistent across every subsequent selectivity and cellular potency measurement, establishing DMU2139 as the marginally more potent of the two lead pyridylchalcones [1].

CYP1B1 inhibition enzyme potency Sacchrosomes

Selectivity Over CYP1A1: DMU2139 (88-Fold) vs. DMU2105 (74-Fold) vs. ANF (~1.2-Fold)

DMU2139 exhibits 88-fold selectivity for CYP1B1 (IC50 = 9 nM) over CYP1A1 (IC50 = 795 nM) in the Sacchrosomes™ panel, compared to 74-fold selectivity for DMU2105 (IC50 CYP1A1 = 742 nM, CYP1B1 = 10 nM) [1]. In stark contrast, the widely used reference inhibitor α-naphthoflavone (ANF) displays only ~1.2-fold selectivity between these isoforms (CYP1B1 IC50 = 5 nM; CYP1A1 IC50 = 60 nM) [2]. This represents approximately a 73-fold improvement in CYP1B1/CYP1A1 discrimination for DMU2139 relative to ANF [1][2]. The selectivity is not limited to CYP1A1; DMU2139 also demonstrates negligible activity against CYP1A2 (IC50 = 1,200 nM; 133-fold), CYP3A4 (IC50 = 10,600 nM; >1,000-fold), and CYP2D6 (IC50 = 5,000 nM; >500-fold) .

CYP1B1 selectivity CYP1A1 off-target isoform selectivity

Live-Cell CYP1B1 Inhibition in HEK293 Cells: DMU2139 (4 nM) Matches DMU2105 (4 nM) but Outperforms Cell-Free Potency Expectations

When assessed in intact human HEK293 kidney cells recombinantly expressing CYP1B1, DMU2139 inhibited the enzyme with an IC50 of 4 nM, compared to 4 nM for DMU2105 [1]. This represents a 2.25-fold enhancement in apparent potency relative to the cell-free Sacchrosomes™ IC50 (9 nM), indicating excellent cell permeability and intracellular target engagement. Both compounds also inhibited CYP1B1 in live recombinant yeast cells, with IC50 values of 63 nM (DMU2139) and 65 nM (DMU2105), further corroborating their cell-permeable character [1]. The consistent sub-10 nM cellular potency across eukaryotic systems (yeast and human) distinguishes these pyridylchalcones from ANF, for which comparable live-cell data are less robust [1].

cellular target engagement live-cell potency HEK293 CYP1B1

Functional Cisplatin Resistance Reversal: DMU2139 Restores Cisplatin EC50 from 61 μM to 8.3 μM in CYP1B1-Overexpressing HEK293 Cells

In HEK293 cells engineered to overexpress CYP1B1, the EC50 of cisplatin was shifted to 61 μM, representing a ~7-fold resistance relative to CYP1B1-negative control cells (EC50 = 8.7 μM). Co-treatment with DMU2139 reversed this resistance almost completely, restoring the cisplatin EC50 to 8.3 μM—a value that closely approximates the 8.7 μM EC50 observed in cells lacking CYP1B1 expression [1]. Both DMU2139 and DMU2105 also overcame cisplatin resistance in CYP1B1-overexpressing A2780 (ovarian cancer) cells [1]. This functional rescue is a direct consequence of CYP1B1 enzymatic inhibition, as CYP1B1 metabolically inactivates cisplatin; DMU2139 blocks this inactivation pathway, thereby re-sensitizing cancer cells to the chemotherapeutic agent [1]. In vivo, DMU2139 administered in combination with olaparib significantly inhibited the growth of A2780 cell-xenograft tumors in mice, extending the translational relevance of these findings [2].

cisplatin resistance chemoresistance reversal CYP1B1-overexpressing

Physicochemical Property Advantage: DMU2139 and DMU2105 Possess Superior Solubility and Lipophilicity Compared to α-Naphthoflavone (ANF)

The Horley et al. (2017) study explicitly reports that the synthesized pyridylchalcones, including DMU2139, possess better solubility and lipophilicity values than the reference inhibitor α-naphthoflavone (ANF) [1]. While the publication does not provide exact numerical logP or aqueous solubility values for DMU2139, independent vendor characterization confirms that DMU2139 is a solid powder with ≥98% purity (HPLC), soluble in DMSO at concentrations of 58–77.5 mg/mL (~200–268 mM), sparingly soluble in ethanol (5 mg/mL, ~17 mM), and practically insoluble in water . In comparison, ANF is documented to have aqueous solubility below 5 μg/mL (<0.018 mM), and even optimized heterocycle-containing ANF derivatives achieve water solubility of only 311 μg/mL [2]. The improved physicochemical profile of DMU2139 relative to ANF facilitates formulation of concentrated DMSO stock solutions for in vitro assays and reduces the likelihood of compound precipitation upon dilution into aqueous assay media [1].

physicochemical properties solubility lipophilicity drug-likeness

High-Impact Application Scenarios for DMU2139 Based on Quantitative Differentiation Evidence


CYP1B1-Mediated Chemoresistance Reversal Studies in Oncology

DMU2139 is the inhibitor of choice for studies requiring pharmacological reversal of CYP1B1-driven cisplatin resistance in cellular models. The compound restores cisplatin sensitivity from an EC50 of 61 μM to 8.3 μM in CYP1B1-overexpressing HEK293 cells, nearly recapitulating the 8.7 μM EC50 of CYP1B1-null cells [1]. This near-complete reversal, validated in both HEK293 and A2780 ovarian cancer lines, makes DMU2139 an essential chemical probe for dissecting the mechanistic contribution of CYP1B1 to chemoresistance and for screening combination therapy regimens (e.g., cisplatin + olaparib) where CYP1B1 inhibition synergizes with DNA-damaging agents [1][2].

Isoform-Selective CYP1B1 Pharmacological Knockdown in CYP1 Family Profiling

When experimental protocols demand selective ablation of CYP1B1 activity without concomitant inhibition of CYP1A1 or CYP1A2—such as in studies of extrahepatic estrogen metabolism in breast tissue or aryl hydrocarbon receptor (AhR)-driven gene expression—DMU2139 offers an 88-fold selectivity window over CYP1A1 and 133-fold over CYP1A2 [1]. At a working concentration of 100–200 nM, DMU2139 achieves >90% CYP1B1 inhibition while sparing >80% of CYP1A1 activity (IC50 = 795 nM) and >90% of CYP1A2 activity (IC50 = 1,200 nM) [1]. This selectivity profile is unattainable with ANF (CYP1A1 IC50 = 60 nM; CYP1B1 IC50 = 5 nM), which would produce substantial co-inhibition of both isoforms at any effective CYP1B1 concentration [2].

Crystallographic and Structural Biology Studies of the Pyridylchalcone Chemotype

The fully solved single-crystal X-ray structure of (2E)-1-(6-methoxynaphthalen-2-yl)-3-(pyridin-3-yl)prop-2-en-1-one provides precise geometric parameters—including dihedral angles of 23.61° (pyridine–enone) and 23.57° (naphthalene–enone), an inter-ring angle of 47.24°, and a near-planar enone bridge (N–C–C–O torsion = 179.6°)—that serve as definitive reference data for computational docking, pharmacophore modeling, and structure-based design of next-generation CYP1B1 inhibitors [3]. The experimentally determined (E)-configuration and hydrogen-bonded sheet packing architecture further inform co-crystallization strategies and solid-state formulation development [3].

In Vivo CYP1B1-Dependent Tumor Xenograft Pharmacodynamic Studies

For translational oncology programs requiring in vivo validation of CYP1B1 as a therapeutic target, DMU2139 has demonstrated efficacy in mouse A2780 ovarian cancer xenograft models when combined with olaparib [2]. The compound's favorable solubility and lipophilicity profile relative to ANF, combined with its documented cell permeability (live-cell HEK293 IC50 = 4 nM), supports its use in preclinical in vivo dosing regimens where adequate tissue distribution and target engagement are prerequisites for meaningful pharmacodynamic readouts [1][2].

Quote Request

Request a Quote for (2E)-1-(6-methoxynaphthalen-2-yl)-3-(pyridin-3-yl)prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.